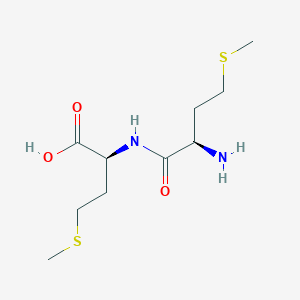

D-Met-Met

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTPOUNUXRBYGW-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCSC)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of D-Methionyl-D-Methionine (D-Met-Met): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of the dipeptide D-Methionyl-D-Methionine (D-Met-Met). The information presented herein is intended to support research, discovery, and development activities where this molecule is of interest. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of key properties are provided.

Core Physicochemical Data

The physicochemical properties of a molecule are fundamental to understanding its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the available experimental and predicted physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₃S₂ | MedChemExpress |

| Molecular Weight | 280.41 g/mol | MedChemExpress |

| LogP | -2.08 | PubChem (Experimental) |

| Predicted Melting Point | Decomposes before melting | Predicted |

| Predicted Boiling Point | 545.7 ± 50.0 °C (at 760 mmHg) | Predicted |

| Predicted Water Solubility | 21 g/L | Predicted |

| Predicted pKa (Acidic) | 3.25 ± 0.10 (Carboxylic acid) | Predicted |

| Predicted pKa (Basic) | 8.15 ± 0.10 (Amine) | Predicted |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols

Accurate determination of physicochemical properties requires robust and validated experimental methods. The following sections detail standard protocols for the key properties of dipeptides like this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm) of this compound by measuring the heat flow associated with its thermal denaturation.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.

-

Prepare a reference pan containing an inert material (e.g., empty sealed pan).

-

-

Instrument Setup:

-

Calibrate the DSC instrument using standard materials (e.g., indium).

-

Place the sample and reference pans into the DSC cell.

-

-

Thermal Scan:

-

Equilibrate the sample at a starting temperature well below the expected melting point.

-

Initiate a temperature ramp at a constant heating rate (e.g., 5-10 °C/min) to a final temperature above the expected melting point.

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

-

Determination of LogP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of this compound, a measure of its lipophilicity.

Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of this compound in the aqueous phase.

-

Add a known volume of the this compound solution to a flask containing a known volume of the n-octanol phase.

-

Shake the flask at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

-

-

Phase Separation and Analysis:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw aliquots from both the aqueous and n-octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in this compound.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in deionized water.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the this compound solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve, which can be determined from the first or second derivative of the curve.

-

Determination of Aqueous Solubility by Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

-

Equilibration:

-

Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

-

Quantification:

-

Determine the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

-

Result:

-

The measured concentration represents the thermodynamic solubility of this compound under the specified conditions.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the melting point of this compound using Differential Scanning Calorimetry (DSC).

This guide provides a foundational understanding of the physicochemical properties of this compound. For mission-critical applications, it is strongly recommended that these properties be determined experimentally under the specific conditions of interest.

An In-depth Technical Guide to the Discovery and Synthesis of D-methionyl-L-methionine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-methionyl-L-methionine is a dipeptide composed of a D-methionine residue and an L-methionine residue. While the specific discovery of this exact dipeptide is not prominently documented in publicly available literature, its existence and synthesis are predicated on the well-established principles of peptide chemistry. Peptides containing D-amino acids are of significant interest in drug development due to their increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of a plausible synthetic route for D-methionyl-L-methionine, detailed experimental protocols, and a discussion of the potential biological relevance based on methionine metabolism.

Synthetic Strategy: Solution-Phase Synthesis

A solution-phase synthesis approach is a robust method for the preparation of dipeptides like D-methionyl-L-methionine. The strategy involves the protection of the reactive functional groups of the constituent amino acids, coupling of the protected amino acids, and subsequent deprotection to yield the final dipeptide. A common and effective strategy utilizes the tert-butyloxycarbonyl (Boc) group for N-terminal protection and a benzyl (Bzl) ester for C-terminal protection.

Experimental Protocols

1. Protection of L-methionine as L-methionine benzyl ester hydrochloride (L-Met-OBzl·HCl)

-

Principle: The carboxyl group of L-methionine is protected as a benzyl ester to prevent its participation in the peptide bond formation. This is typically achieved by reacting L-methionine with benzyl alcohol in the presence of an acid catalyst.

-

Procedure:

-

Suspend L-methionine (1 equivalent) in benzyl alcohol (5-10 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the stirred suspension for 1-2 hours until the solution is saturated.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The product is precipitated by the addition of cold diethyl ether.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield L-methionine benzyl ester hydrochloride as a white solid.

-

2. Protection of D-methionine as N-Boc-D-methionine (Boc-D-Met-OH)

-

Principle: The amino group of D-methionine is protected with a tert-butyloxycarbonyl (Boc) group to prevent self-coupling and to ensure that it acts as the N-terminal residue in the dipeptide.

-

Procedure:

-

Dissolve D-methionine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2 equivalents) to the solution and cool to 0°C.

-

Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) portion-wise while maintaining the pH between 9 and 10 with the addition of 1M NaOH.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

The solution is then concentrated under reduced pressure to remove the dioxane.

-

The aqueous solution is washed with ethyl acetate, then acidified to pH 2-3 with 1M HCl.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield N-Boc-D-methionine as a viscous oil or solid.

-

3. Coupling of Boc-D-Met-OH and L-Met-OBzl·HCl to form Boc-D-Met-L-Met-OBzl

-

Principle: The protected amino acids are coupled using a coupling agent to form the peptide bond. A combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt) is an effective coupling system that minimizes racemization.[1][2][3]

-

Procedure:

-

Dissolve Boc-D-Met-OH (1 equivalent) and L-Met-OBzl·HCl (1 equivalent) in dry N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C and add N,N-diisopropylethylamine (DIPEA) (2.2 equivalents) to neutralize the hydrochloride salt and create a basic environment for the coupling reaction.

-

Add HOBt (1.1 equivalents) and HBTU (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature for 12-16 hours.

-

The reaction mixture is diluted with ethyl acetate and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the protected dipeptide, Boc-D-Met-L-Met-OBzl.

-

4. Deprotection of Boc-D-Met-L-Met-OBzl to yield D-methionyl-L-methionine (D-Met-L-Met)

-

Principle: The Boc and benzyl protecting groups are removed to yield the final dipeptide. The Boc group is acid-labile and can be removed with trifluoroacetic acid (TFA).[4][5] The benzyl group is typically removed by catalytic hydrogenation.[5]

-

Procedure:

-

Boc Deprotection: Dissolve the purified Boc-D-Met-L-Met-OBzl (1 equivalent) in a solution of 25-50% trifluoroacetic acid in dichloromethane (DCM). Stir the solution at room temperature for 1-2 hours. The solvent is then removed under reduced pressure.

-

Benzyl Deprotection (Catalytic Hydrogenation): Dissolve the residue from the previous step in methanol. Add 10% Palladium on carbon (Pd/C) catalyst (10% by weight of the substrate). Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) for 12-24 hours.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude D-methionyl-L-methionine.

-

The final product can be purified by recrystallization or preparative reverse-phase HPLC.

-

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of D-methionyl-L-methionine

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Typical Yield (%) |

| 1. C-terminal Protection | L-Met-OBzl·HCl | L-methionine | 1:5 (L-Met:Benzyl Alcohol) | Benzyl Alcohol | 85-95 |

| 2. N-terminal Protection | Boc-D-Met-OH | D-methionine | 1:1.1 (D-Met:(Boc)2O) | Dioxane/Water | 90-98 |

| 3. Coupling | Boc-D-Met-L-Met-OBzl | Boc-D-Met-OH | 1:1:1.1:1.1 (Acid:Amine:HBTU:HOBt) | DMF | 70-85 |

| 4. Deprotection | D-Met-L-Met | Boc-D-Met-L-Met-OBzl | - | TFA/DCM, MeOH | 80-90 |

Table 2: Hypothetical Characterization Data for D-methionyl-L-methionine

| Analysis | Expected Result |

| 1H NMR (D2O, 400 MHz) | δ (ppm): 4.2-4.4 (m, 2H, α-CH), 2.6-2.8 (m, 4H, γ-CH2), 2.1-2.3 (m, 4H, β-CH2), 2.1 (s, 6H, S-CH3). The exact chemical shifts and coupling constants would need to be determined experimentally. |

| 13C NMR (D2O, 100 MHz) | δ (ppm): ~175 (C=O, amide), ~172 (C=O, acid), ~54 (α-CH), ~31 (γ-CH2), ~30 (β-CH2), ~15 (S-CH3). The exact chemical shifts would need to be determined experimentally. |

| Mass Spectrometry (ESI-MS) | Expected [M+H]+: 281.0993 (Calculated for C10H21N2O3S2+). |

| Purity (HPLC) | >95% |

Mandatory Visualizations

Synthesis Workflow

Caption: Solution-phase synthesis workflow for D-methionyl-L-methionine.

Methionine Metabolism Pathway

Methionine is an essential amino acid with a central role in cellular metabolism. Its metabolism is primarily centered around the methionine cycle (also known as the one-carbon metabolism pathway) and the transsulfuration pathway.[6][7] The methionine cycle is crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and protein methylation.[8][9] The transsulfuration pathway, on the other hand, leads to the synthesis of another sulfur-containing amino acid, cysteine, which is a key component of the major intracellular antioxidant, glutathione.[6][10]

Caption: Overview of the major metabolic pathways of methionine.

References

- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 2. HBTU - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 7. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is Methionine used for? [synapse.patsnap.com]

- 10. Methionine: An Indispensable Amino Acid in Cellular Metabolism and Health of Atlantic Salmon - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of Methionyl-Methionine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methionyl-methionine, a dipeptide of the essential amino acid methionine, exists as four distinct stereoisomers: L-methionyl-L-methionine (LL), D-methionyl-D-methionine (DD), L-methionyl-D-methionine (LD), and D-methionyl-L-methionine (DL). While the racemic mixture, DL-methionyl-DL-methionine, has found application in aquaculture as a slow-release methionine source, a detailed understanding of the individual biological functions of each stereoisomer is crucial for their potential development in pharmaceuticals and other specialized applications. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological relevance of methionyl-methionine stereoisomers, highlighting key differences and outlining experimental methodologies for their characterization.

Introduction: The Significance of Stereochemistry in Dipeptides

The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the case of dipeptides, the chirality of the constituent amino acids gives rise to multiple stereoisomers, each with the potential for unique interactions with enzymes, receptors, and transporters. Methionyl-methionine, with its two chiral centers, is a prime example of this stereochemical diversity. The primary biological role of methionyl-methionine is to serve as a precursor to methionine, an essential amino acid critical for protein synthesis, methylation reactions, and the production of other sulfur-containing compounds. The dipeptide form offers advantages in certain applications, such as reduced solubility, which allows for a more sustained release of methionine.

Chemical Structures and Physicochemical Properties

The four stereoisomers of methionyl-methionine are depicted below. The L- and D- designations refer to the configuration of the alpha-carbon of each methionine residue.

-

L-methionyl-L-methionine (LL-Met-Met)

-

D-methionyl-D-methionine (DD-Met-Met)

-

L-methionyl-D-methionine (Lthis compound)

-

D-methionyl-L-methionine (DL-Met-Met)

The enantiomeric pairs (LL and DD; LD and DL) share identical physical properties, but the diastereomeric pairs (e.g., LL and LD) can exhibit different physicochemical characteristics. A key differentiator among the racemic mixtures of these stereoisomers is their water solubility.

| Stereoisomer Mixture | Solubility in Water (g/L) | Reference |

| Racemic DD/LL-methionyl-methionine | 21 | |

| Racemic DL/LD-methionyl-methionine | 0.4 |

This significant difference in solubility is a primary reason for the use of the mixed stereoisomers in applications requiring slow release, such as in aquaculture feed.

Biological Functions and Metabolism

The primary known function of methionyl-methionine is to serve as a bioavailable source of methionine. Upon ingestion, the dipeptide is hydrolyzed by peptidases into its constituent D- and L-methionine molecules.

Enzymatic Hydrolysis

While specific kinetic data for the enzymatic cleavage of each of the four individual stereoisomers of methionyl-methionine is not extensively available in the reviewed literature, it is known that DL-methionyl-DL-methionine is enzymatically cleaved in fish and crustaceans to release D- and L-methionine.

Metabolism of D- and L-Methionine

Once liberated, L-methionine directly enters the metabolic pool. D-methionine, the "unnatural" isomer, can be converted into the biologically active L-methionine through a two-step enzymatic process involving D-amino acid oxidase and a transaminase. This conversion allows for the nutritional utilization of both enantiomers.

Potential for Stereoisomer-Specific Functions

While the primary role appears to be methionine delivery, the distinct stereochemistry of the LD and DL diastereomers could lead to differential interactions with biological systems compared to the LL and DD enantiomers. Research on other dipeptides has shown that stereochemistry can influence transport across cell membranes and susceptibility to enzymatic degradation. However, specific studies directly comparing the cellular uptake, receptor binding, or signaling pathway activation of the four individual methionyl-methionine stereoisomers are currently limited in the public domain.

A study on domestic pigeons suggested that DL-methionyl-DL-methionine may be more efficient than DL-methionine in promoting intestinal development, potentially through the activation of the Wnt/β-catenin signaling pathway. The study also hypothesized that the dipeptide might bind to the Frizzled-7 (FZD7) receptor.

Unraveling the Biological Significance of Methionine Dipeptides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The dipeptide D-Met-Met, or its L-form counterpart, represents a fascinating area of biochemical research with implications for cellular health, oxidative stress modulation, and therapeutic development. While direct, extensive research on a D-methionyl-D-methionine (this compound) dipeptide is limited in publicly available literature, we can extrapolate its potential mechanism of action by examining the biological roles of its constituent parts: the amino acid methionine, the significance of D-amino acids in biological systems, and the behavior of methionine-containing dipeptides. This guide synthesizes the current understanding and provides a framework for future investigation.

Methionine, an essential sulfur-containing amino acid, is a fundamental building block for proteins and a crucial player in a variety of metabolic functions.[1][2] Its roles extend to protein synthesis, tissue repair, and detoxification processes.[1] Methionine also serves as a precursor for vital molecules such as the potent antioxidant glutathione.[1][3] The body cannot produce methionine, making it a necessary component of a healthy diet, found in foods like meat, fish, eggs, and dairy products.[1][2]

While the L-isomers of amino acids are the primary constituents of proteins in most living organisms, D-amino acids are not merely biological curiosities.[4][5] They are integral components of the peptidoglycan in bacterial cell walls, rendering them resistant to standard proteases.[4] The inclusion of D-amino acids in peptides can enhance their stability and activity, playing a key role in receptor recognition.[4]

Core Mechanism of Action: Antioxidant Properties

The primary mechanism of action attributed to methionine-containing dipeptides, including a putative Met-Met dipeptide, revolves around their antioxidant capacity. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can damage vital biomolecules like lipids, proteins, and nucleic acids.[6] Methionine dipeptides can counteract this by interacting with and neutralizing harmful radicals.

Studies on the antioxidant capacity of methionine dipeptides against peroxyl radicals have shown that dipeptides with a C-terminal methionine exhibit an antioxidant capacity similar to that of free methionine.[6] Conversely, dipeptides with an N-terminal methionine demonstrated a 20% lower antioxidant capacity, suggesting the involvement of the carboxyl group of methionine in the interaction with peroxyl radicals.[6] Interestingly, a Met-Met dipeptide was found to have an infra-additive antioxidant capacity against these radicals.[6]

Table 1: Antioxidant Capacity of Methionine and its Dipeptides

| Compound | Relative Antioxidant Capacity (vs. Peroxyl Radical) |

| Free Methionine | ~0.49 µmol TE/µmol |

| Dipeptides with C-terminal Met | ~0.45 µmol TE/µmol |

| Dipeptides with N-terminal Met | ~20% lower than free Met |

| Met-Met Dipeptide | Infra-additive |

Data extrapolated from studies on methionine dipeptides with aliphatic and ionogenic amino acids.[6]

Signaling Pathways and Cellular Interactions

The interaction of methionine and its derivatives with cellular signaling pathways is multifaceted. As a precursor to S-adenosyl-L-methionine (SAM), methionine plays a crucial role in DNA methylation, a key epigenetic modification that regulates gene expression.[3] Furthermore, by contributing to the synthesis of glutathione, methionine indirectly influences cellular redox signaling and detoxification pathways.[1][3]

The potential signaling pathway for a Met-Met dipeptide would likely involve its uptake by cells, followed by hydrolysis into individual methionine molecules or direct interaction with cellular components susceptible to oxidative damage.

Caption: Hypothetical intracellular pathway of this compound.

Experimental Protocols

1. Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a substance against peroxyl radicals.

-

Materials: Fluorescein (probe), AAPH (peroxyl radical generator), Trolox (standard), test compound (e.g., Met-Met dipeptide), phosphate buffer.

-

Procedure:

-

Prepare solutions of fluorescein, AAPH, Trolox, and the test compound in phosphate buffer.

-

In a 96-well plate, add the test compound or Trolox standard to wells containing the fluorescein solution.

-

Initiate the reaction by adding AAPH to all wells.

-

Measure the fluorescence decay at regular intervals using a microplate reader.

-

Calculate the area under the curve (AUC) for each sample.

-

Determine the antioxidant capacity of the test compound relative to Trolox.

-

2. Cellular Uptake and Hydrolysis Assay

This experiment determines if and how the dipeptide enters cells and if it is broken down into its constituent amino acids.

-

Materials: Cell culture (e.g., Caco-2 cells), this compound dipeptide, cell culture medium, lysis buffer, HPLC-MS system.

-

Procedure:

-

Culture cells to confluence in appropriate plates.

-

Incubate the cells with a known concentration of the this compound dipeptide in the cell culture medium for various time points.

-

After incubation, wash the cells thoroughly to remove any extracellular dipeptide.

-

Lyse the cells to release intracellular contents.

-

Analyze the cell lysate using HPLC-MS to quantify the intracellular concentrations of the intact this compound dipeptide and free D-methionine.

-

Caption: Workflow for key experimental protocols.

Future Directions and Therapeutic Potential

The enhanced stability that D-amino acids confer upon peptides suggests that a this compound dipeptide could have a longer biological half-life compared to its L-L counterpart.[4] This could make it a more potent and durable antioxidant in biological systems. Further research is warranted to fully elucidate the specific transporters involved in its cellular uptake, its precise intracellular fate, and its efficacy in various models of oxidative stress-related diseases. The development of stable, potent antioxidant peptides like this compound could hold promise for therapeutic interventions in conditions where oxidative damage is a key pathological feature.

References

- 1. wellbeingnutrition.com [wellbeingnutrition.com]

- 2. Methionine, L-methionine, and d- methionine_Chemicalbook [chemicalbook.com]

- 3. Methionine: Functions, Food Sources and Side Effects [healthline.com]

- 4. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolic Fate of Orally Administered D-Methionyl-D-Methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted in vivo metabolic fate of the dipeptide D-methionyl-D-methionine (D-Met-Met) following oral administration. Due to a lack of direct studies on this specific dipeptide, this document outlines a putative metabolic pathway based on established principles of dipeptide absorption and the known metabolism of D-amino acids, particularly D-methionine. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the anticipated absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The content herein details hypothesized biological mechanisms, relevant experimental protocols for their investigation, and the types of quantitative data that would be essential for a thorough evaluation of its metabolic journey.

Introduction

D-amino acids and their peptide derivatives are of increasing interest in pharmaceutical and nutritional sciences due to their potential for altered bioavailability, resistance to enzymatic degradation, and unique biological activities compared to their L-counterparts. D-methionyl-D-methionine (this compound) is a dipeptide composed of two D-methionine residues. While the metabolic fate of L-methionine is well-documented, and studies on D-methionine exist, the pathway for the orally administered dipeptide this compound remains to be fully elucidated.

This guide synthesizes current knowledge on dipeptide transport and D-amino acid metabolism to propose a likely metabolic pathway for orally ingested this compound. Understanding this pathway is critical for assessing its potential therapeutic or nutritional applications, as its biological effects will be determined by its absorption, stability, and the nature of its metabolites.

Proposed Metabolic Pathway of Orally Administered this compound

The metabolic journey of orally administered this compound is hypothesized to proceed through several key stages, from ingestion to excretion. This proposed pathway is based on the known mechanisms of dipeptide absorption and the enzymatic machinery present in mammals for handling D-amino acids.

Upon oral ingestion, this compound is expected to first encounter the environment of the gastrointestinal (GI) tract. Here, it may be subject to limited hydrolysis by luminal or brush-border peptidases. However, a significant portion is likely to be absorbed intact by the enterocytes of the small intestine. This uptake is predicted to be mediated by the peptide transporter 1 (PepT1), which is known to transport a wide range of di- and tripeptides.[1][2] A study on DL-methionyl-DL-methionine in pigeons supports the involvement of the PepT1 transporter in the intestinal uptake of this dipeptide.[3]

Once inside the enterocyte, this compound is expected to be rapidly hydrolyzed by cytosolic peptidases into two individual molecules of D-methionine.[1][2] These D-methionine molecules would then be transported across the basolateral membrane of the enterocyte and enter the portal circulation.

Following its entry into the bloodstream, D-methionine is transported to the liver and other tissues. In these tissues, D-methionine can be converted to its L-isomer, L-methionine, through a two-step enzymatic process.[4] The first step is the oxidative deamination of D-methionine to its corresponding α-keto acid, 2-keto-4-(methylthio)butyric acid, a reaction catalyzed by D-amino acid oxidase (DAAO).[5][6] Subsequently, 2-keto-4-(methylthio)butyric acid is transaminated to form L-methionine, which can then enter the body's general methionine metabolic pool.[5][6] Any unmetabolized D-methionine or intact this compound that may have been absorbed is expected to be eliminated from the body, primarily through renal excretion.

Visualizing the Metabolic Pathway

The following diagrams illustrate the proposed metabolic fate of orally administered this compound and the key enzymatic conversion of its metabolite, D-methionine.

Experimental Protocols for In Vivo Metabolic Studies

To validate the proposed metabolic pathway and quantify the ADME properties of this compound, a series of in vivo and in vitro experiments would be required. The following are detailed methodologies for key experiments.

Animal Model and Administration

-

Animal Model: Male Wistar rats (250-300g) are a commonly used model for pharmacokinetic and metabolism studies.

-

Housing: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.

-

Acclimatization: A minimum of a one-week acclimatization period is recommended before the study begins.

-

Fasting: Animals should be fasted overnight (approximately 12 hours) with free access to water before the administration of the test compound.

-

Dosage and Administration: A solution of this compound in a suitable vehicle (e.g., water or saline) would be administered orally via gavage. A typical dosage for a preliminary study might range from 50 to 200 mg/kg body weight.

Pharmacokinetic Study

-

Blood Sampling: Blood samples (approximately 0.25 mL) should be collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples should be stored at -80°C until analysis.

-

Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying concentrations of the parent compound (this compound) and its primary metabolites (D-methionine and L-methionine) in plasma.

Tissue Distribution Study

-

Study Design: At selected time points after oral administration (e.g., the time of maximum plasma concentration, Tmax), animals would be euthanized, and various tissues (e.g., liver, kidneys, small intestine, muscle, brain) would be collected.

-

Sample Processing: Tissues should be rinsed with cold saline, blotted dry, weighed, and homogenized in a suitable buffer.

-

Analysis: The concentrations of this compound, D-methionine, and L-methionine in the tissue homogenates would be determined using a validated LC-MS/MS method.

Excretion Study (Mass Balance)

-

Sample Collection: Urine and feces from animals housed in metabolic cages should be collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h) after administration of radiolabeled this compound (e.g., ¹⁴C-labeled).

-

Analysis: The total radioactivity in the collected urine and feces samples would be measured using a liquid scintillation counter to determine the primary routes and extent of excretion.

-

Metabolite Profiling: The collected samples can also be analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

In Vitro Intestinal Permeability and Metabolism

-

Caco-2 Cell Monolayer Assay: This assay is a widely used in vitro model to assess intestinal permeability. Caco-2 cells are grown on a semi-permeable membrane, and the transport of this compound from the apical (luminal) to the basolateral (blood) side is measured over time.

-

Intestinal Microsome/S9 Fraction Stability: To evaluate the metabolic stability of this compound in the intestine, it can be incubated with intestinal microsomes or S9 fractions, which contain metabolizing enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Quantitative Data Presentation

While specific quantitative data for the oral administration of this compound is not available in the current literature, the following tables illustrate the types of data that would be generated from the experimental protocols described above. These tables are essential for a comprehensive understanding of the compound's in vivo behavior.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma Following Oral Administration

| Parameter | This compound | D-Methionine | L-Methionine |

| Cmax (µg/mL) | Data | Data | Data |

| Tmax (h) | Data | Data | Data |

| AUC₀₋t (µg·h/mL) | Data | Data | Data |

| AUC₀₋inf (µg·h/mL) | Data | Data | Data |

| t½ (h) | Data | Data | Data |

| CL/F (mL/h/kg) | Data | Data | Data |

| Vd/F (L/kg) | Data | Data | Data |

| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution. |

Table 2: Tissue Distribution of this compound and its Metabolites in Rats at Tmax Following Oral Administration

| Tissue | This compound (µg/g) | D-Methionine (µg/g) | L-Methionine (µg/g) |

| Liver | Data | Data | Data |

| Kidney | Data | Data | Data |

| Small Intestine | Data | Data | Data |

| Muscle | Data | Data | Data |

| Brain | Data | Data | Data |

Table 3: Cumulative Excretion of Radioactivity (% of Dose) in Rats Following Oral Administration of Radiolabeled this compound

| Time Interval (h) | Urine | Feces | Total |

| 0 - 8 | Data | Data | Data |

| 8 - 24 | Data | Data | Data |

| 24 - 48 | Data | Data | Data |

| Total | Data | Data | Data |

Conclusion

This technical guide has outlined the putative in vivo metabolic fate of orally administered D-methionyl-D-methionine. The proposed pathway involves intestinal absorption, likely via the PepT1 transporter, followed by intracellular hydrolysis to D-methionine. The resulting D-methionine is then expected to be absorbed and subsequently converted to L-methionine, allowing it to enter the body's metabolic pathways.

The experimental protocols and data presentation formats detailed herein provide a roadmap for future research to definitively elucidate the pharmacokinetics and metabolism of this dipeptide. A thorough understanding of the ADME properties of this compound is a prerequisite for the development of any potential therapeutic or nutritional applications. Further studies are warranted to validate the hypotheses presented in this guide and to fully characterize the in vivo behavior of this intriguing molecule.

References

- 1. Absorption of Amino Acids and Peptides [vivo.colostate.edu]

- 2. Are intact peptides absorbed from the healthy gut in the adult human? | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 3. DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structural Analysis of D-methionyl-L-methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-methionyl-L-methionine is a dipeptide of significant interest due to the incorporation of a D-amino acid, which can confer unique biochemical properties, including altered enzymatic stability and receptor interactions, compared to its L-L counterpart. This technical guide provides a comprehensive overview of the structural analysis of D-methionyl-L-methionine, detailing its crystallographic and spectroscopic characteristics. The document includes summaries of quantitative structural data, detailed experimental protocols for its synthesis and analysis, and visualizations of its potential role in cellular signaling pathways. This guide is intended to serve as a core resource for researchers in drug discovery and development, as well as for scientists investigating the structure-function relationships of peptides containing D-amino acids.

Introduction

The incorporation of D-amino acids into peptides is a key strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity.[1] D-methionyl-L-methionine, a diastereomer of the naturally occurring L-methionyl-L-methionine, presents a unique stereochemistry that influences its three-dimensional structure and, consequently, its interaction with biological targets. Understanding the precise structural features of this dipeptide is crucial for designing novel therapeutic agents and for elucidating the fundamental principles governing the biological roles of D-amino acid-containing peptides.[2] This guide synthesizes available data on the structural and spectroscopic properties of D-methionyl-L-methionine and provides detailed methodologies for its characterization.

Crystallographic Analysis

The three-dimensional structure of D-methionyl-L-methionine has been characterized as part of a racemic crystal form of D-methionyl-L-methionine/L-methionyl-D-methionine.[3] The crystal structure reveals specific hydrogen bonding patterns and conformational arrangements of the peptide backbone and the methionine side chains.

Molecular Conformation and Hydrogen Bonding

In the solid state, D-methionyl-L-methionine exists as a zwitterion, with a protonated amino group and a deprotonated carboxyl group. The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Notably, in the racemic crystal structure of D-methionyl-L-methionine/L-methionyl-D-methionine, the N-H of the amide group does not participate in hydrogen bonding, and there is no evidence of an N–H‧‧‧S interaction, which is sometimes observed in methionine-containing structures.[3]

Quantitative Structural Data

The following tables summarize key bond lengths, bond angles, and torsion angles for methionine residues, derived from high-resolution protein crystal structures, which provide a reference for the expected geometry in D-methionyl-L-methionine.[3][4]

Table 1: Average Bond Lengths in Methionine Residues [3][4]

| Atom 1 | Atom 2 | Bond Length (Å) |

| N | Cα | 1.46 |

| Cα | C' | 1.53 |

| C' | O | 1.25 |

| Cα | Cβ | 1.53 |

| Cβ | Cγ | 1.52 |

| Cγ | Sδ | 1.81 |

| Sδ | Cε | 1.79 |

Table 2: Average Bond Angles in Methionine Residues [3][4]

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| N | Cα | C' | 110.0 |

| N | Cα | Cβ | 110.6 |

| Cβ | Cα | C' | 111.4 |

| Cα | C' | O | 117.0 |

| Cα | Cβ | Cγ | 114.0 |

| Cβ | Cγ | Sδ | 113.1 |

| Cγ | Sδ | Cε | 100.4 |

Table 3: Key Torsion Angles in Methionine Residues [5][6]

| Torsion Angle | Atoms | Angle (°) |

| φ (phi) | C'-N-Cα-C' | Variable |

| ψ (psi) | N-Cα-C'-N | Variable |

| ω (omega) | Cα-C'-N-Cα | ~180 (trans) or ~0 (cis) |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Variable |

| χ2 (chi2) | Cα-Cβ-Cγ-Sδ | Variable |

| χ3 (chi3) | Cβ-Cγ-Sδ-Cε | Variable |

Experimental Protocols

Synthesis of D-methionyl-L-methionine

The synthesis of D-methionyl-L-methionine can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A general procedure is outlined below.

Protocol:

-

Protection of Amino Acids: The amino group of D-methionine is protected with a suitable protecting group (e.g., Fmoc or Boc), and the carboxyl group of L-methionine is protected as an ester (e.g., methyl or ethyl ester).

-

Coupling Reaction: The protected D-methionine is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) and then reacted with the protected L-methionine in an appropriate solvent (e.g., DMF or DCM). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Deprotection: Following the coupling, the protecting groups are removed. For example, the Fmoc group is removed with piperidine, and the ester is hydrolyzed under basic or acidic conditions.

-

Purification: The crude dipeptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8]

X-ray Crystallography

Single crystals of D-methionyl-L-methionine suitable for X-ray diffraction can be grown from a saturated aqueous solution by slow evaporation.

Protocol:

-

Crystal Growth: Dissolve the purified dipeptide in a minimal amount of deionized water at a slightly elevated temperature. Allow the solution to cool slowly to room temperature. Small seed crystals may be used to initiate crystallization.

-

Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]

Spectroscopic Analysis

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified dipeptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[9][10] Standard pulse sequences are used for one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts for Methionine Residues (in D₂O, pH 7.4) [9][10]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | 3.85 | 56.58 |

| β-CH₂ | 2.12 - 2.18 | 32.40 |

| γ-CH₂ | 2.63 | 31.51 |

| ε-CH₃ | 2.12 | 16.64 |

| C' (carbonyl) | - | 177.09 |

Protocol:

-

Sample Preparation: Prepare a dilute solution of the dipeptide in a suitable solvent for electrospray ionization (ESI), such as a mixture of water, acetonitrile, and formic acid.

-

Data Acquisition: Introduce the sample into an ESI mass spectrometer. Acquire full scan mass spectra to determine the molecular weight of the dipeptide.

-

Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain fragmentation spectra.[11][12]

Table 5: Expected Mass Spectrometry Fragments for D-methionyl-L-methionine [11][13]

| Ion Type | Fragment | Expected m/z |

| [M+H]⁺ | C₁₀H₂₁N₂O₃S⁺ | 265.13 |

| b₁ | D-Met | 150.06 |

| y₁ | L-Met | 150.06 |

| a₁ | b₁ - CO | 122.07 |

| Internal Fragment | - | Variable |

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried dipeptide with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire spectra using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.[14][15]

Table 6: Characteristic Infrared Absorption Bands for Methionine-containing Peptides [14][16]

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3000 | N-H stretching (amide A), C-H stretching |

| ~1650 | C=O stretching (amide I) |

| ~1550 | N-H bending (amide II) |

| ~1450 | C-H bending |

| ~1410 | COO⁻ symmetric stretching |

| ~700 | C-S stretching |

Biological Context and Signaling Pathways

D-amino acid-containing peptides can exhibit unique biological activities by modulating interactions with specific receptors and enzymes.[17] For instance, the stereochemistry of a peptide can alter its selectivity for different G protein-coupled receptors (GPCRs), thereby activating distinct downstream signaling pathways.[17] While a specific signaling pathway for D-methionyl-L-methionine has not been fully elucidated, its structural similarity to other signaling molecules suggests potential involvement in pathways regulated by methionine metabolism, such as the mTOR pathway, which is a central regulator of cell growth and proliferation.[18][19]

Conclusion

The structural analysis of D-methionyl-L-methionine provides critical insights into the effects of D-amino acid incorporation on peptide conformation and potential biological function. This technical guide has summarized the key structural parameters obtained from crystallographic studies, provided detailed experimental protocols for its synthesis and characterization, and presented a plausible signaling context. The data and methodologies presented herein are intended to facilitate further research into the therapeutic potential and biological significance of D-methionyl-L-methionine and other D-amino acid-containing peptides. Further investigation is warranted to fully elucidate its specific biological targets and mechanisms of action.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gilson.com [gilson.com]

- 3. jamming.research.yale.edu [jamming.research.yale.edu]

- 4. jamming.research.yale.edu [jamming.research.yale.edu]

- 5. Crystal growth and structure of L-methionine L-methioninium hydrogen maleate—a new NLO material - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. americanpeptidesociety.org [americanpeptidesociety.org]

- 8. 2.5 Purification and preparation of synthesized peptides [bio-protocol.org]

- 9. bmse000044 L-Methionine at BMRB [bmrb.io]

- 10. researchgate.net [researchgate.net]

- 11. Fragmentation reactions of methionine-containing protonated octapeptides and fragment ions therefrom: an energy-resolved study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mascot help: Peptide fragmentation [matrixscience.com]

- 13. DL-Methionine [webbook.nist.gov]

- 14. Structure and spectroscopy of methionyl-methionine for aquaculture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]

- 19. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Biological Activity of D-Methionyl-D-Methionine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-methionyl-D-methionine (D-Met-Met) is a dipeptide composed of two D-methionine residues. While its L-counterpart and the racemic mixture (DL-Met-Met) have been investigated, particularly in the field of animal nutrition as a source of the essential amino acid methionine, dedicated early studies on the specific biological activities of the pure this compound stereoisomer are notably scarce in publicly available scientific literature. This guide synthesizes the foundational knowledge on D-amino acid-containing peptides and extrapolates potential characteristics of this compound, alongside the limited specific information available. The primary characteristic of peptides containing D-amino acids is their enhanced stability against enzymatic degradation.

Core Concepts: The Significance of D-Amino Acids in Peptides

Peptides composed of D-amino acids exhibit significant resistance to proteolysis by common proteases, which are stereospecific for L-amino acids[1][2][3]. This intrinsic stability can lead to a longer biological half-life and improved bioavailability compared to their L-enantiomers[2]. This fundamental principle suggests that this compound would be considerably more stable in biological fluids than L-Met-Met.

Putative Biological Roles and Activities

While direct studies on this compound are limited, research on D-methionine and DL-methionyl-DL-methionine provides some insights into its potential biological relevance.

As a Methionine Source

Studies on DL-methionyl-DL-methionine in various animal models, including poultry, fish, and crustaceans, have demonstrated its efficacy as a source of methionine, supporting growth and development. It is understood that DL-Met-Met can be enzymatically cleaved to release free D- and L-methionine[4]. The released D-methionine can then be converted to L-methionine in the body, making it biologically available[4].

Potential Anticancer Activity

An early in vitro study on D-methionine demonstrated its ability to inhibit the growth of AH109A hepatoma cells to a similar extent as a methionine-free medium[5]. This suggests that some tumor cells may have a limited ability to utilize D-methionine for proliferation. Consequently, this compound, as a potential delivery form of D-methionine, could be explored for its cytostatic properties.

Intestinal Health and Nutrient Transport

Research on the non-stereospecific methionyl-methionine dipeptide has indicated its positive effects on intestinal function in mice, including promoting villus surface area and altering the expression of amino acid and glucose transporters. While the specific isomer was not defined in this study, it opens an avenue for investigating whether this compound possesses similar or enhanced properties due to its increased stability in the gut.

Experimental Methodologies: A General Framework

Enzymatic Stability Assays

To quantify the resistance of this compound to degradation, in vitro incubation with various proteases (e.g., trypsin, chymotrypsin) and biological fluids (e.g., serum, gastric juice, intestinal homogenates) would be performed. The remaining intact dipeptide would be quantified at different time points using High-Performance Liquid Chromatography (HPLC).

Workflow for Enzymatic Stability Assay:

Cell-Based Assays

To investigate the biological effects of this compound on cellular processes, various cell lines would be utilized. For example, cancer cell lines (e.g., hepatoma, breast, prostate) could be used to assess anti-proliferative effects, while intestinal epithelial cell lines (e.g., Caco-2) could be employed to study transport and effects on barrier function.

Experimental Protocol for In Vitro Anti-Proliferation Assay:

-

Cell Culture: Plate cancer cells (e.g., AH109A hepatoma cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound, L-methionine (as a control), or a methionine-free medium.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary

Due to the lack of specific early studies on this compound, a table of quantitative data on its biological activity cannot be compiled at this time. Future research would be necessary to generate such data.

Signaling Pathways

No specific signaling pathways have been elucidated for this compound in the existing literature. Based on studies of DL-methionyl-DL-methionine in pigeons, a potential area of investigation could be the Wnt/β-catenin signaling pathway, which is crucial for intestinal development.

Hypothetical Signaling Pathway for Investigation:

Conclusion and Future Directions

The available scientific literature on the biological activity of this compound is sparse, with most related research focusing on its racemic form in nutritional contexts. The primary established characteristic of D-amino acid-containing peptides like this compound is their high resistance to enzymatic degradation, which suggests enhanced stability and bioavailability. Preliminary findings on D-methionine's anti-proliferative effects in vitro suggest a potential avenue for future research into this compound's pharmacological properties.

To build a comprehensive understanding of this compound's biological activity, future studies should focus on:

-

Pharmacokinetic and Pharmacodynamic Profiling: Detailed in vivo studies to understand the absorption, distribution, metabolism, and excretion of this compound.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound in various cell types.

-

Comparative Studies: Direct comparisons of the biological effects of this compound with its L- and DL-counterparts to delineate stereospecific activities.

-

Therapeutic Potential: Investigating the efficacy of this compound in preclinical models of diseases, such as cancer and intestinal disorders.

Such dedicated research is essential to unlock the full potential of this unique dipeptide for applications in drug development and nutritional science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BRPI0920882B1 - âProcess for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD- methionyl methionine dialysis mixtures and their useâ - Google Patents [patents.google.com]

- 5. Effects of D-methionine-containing solution on tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of D-Met-Met in Plasma Samples using LC-MS/MS

References

- 1. Biology of MET: a double life between normal tissue repair and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies [mdpi.com]

- 3. EMD SERONO | MET PATHWAY [emdseronooncology.sitearchives.robot-kittens.com]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chiraltech.com [chiraltech.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. LC/MS/MS Method Package for D/L Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of D-Met-Met

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of the dipeptide D-methionyl-D-methionine (D-Met-Met). The described protocol is based on established principles for the analysis of small, polar peptides and is suitable for applications in research, quality control, and stability testing. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile in water, incorporating trifluoroacetic acid as an ion-pairing agent for improved peak shape and resolution. Detection is performed via UV absorbance at a low wavelength to detect the peptide bond. This application note provides a comprehensive experimental protocol, expected performance characteristics, and visual workflows to aid in method implementation.

Introduction

D-methionyl-D-methionine (this compound) is a dipeptide of interest in various fields, including food science and pharmaceuticals. Accurate and reliable quantification of this compound is essential for product development, quality assurance, and stability studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of peptides. This application note presents a detailed protocol for a stability-indicating RP-HPLC method for the analysis of this compound.

Experimental Protocol

This proposed method is designed to be a starting point for the analysis of this compound and can be further optimized based on specific instrumentation and sample matrices.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Methanol (HPLC grade)

-

Standard laboratory glassware and equipment

Instrumentation

-

HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Analytical balance

-

pH meter

-

Sonicator

Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in Mobile Phase A to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the proposed HPLC conditions for the analysis of this compound.

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |

| Gradient Elution | 0-2 min: 5% B2-15 min: 5% to 30% B15-17 min: 30% to 95% B17-20 min: 95% B20-21 min: 95% to 5% B21-25 min: 5% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 214 nm |

| Injection Volume | 10 µL |

Expected Quantitative Data

The following table presents hypothetical but realistic performance data for the proposed HPLC method. These values should be experimentally verified during method validation.

| Parameter | Representative Value |

| Retention Time (t_R) | Approximately 8.5 min |

| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Tailing Factor | 0.9 - 1.5 |

| Theoretical Plates | > 2000 |

Disclaimer: The data presented in this table are illustrative and should be determined experimentally during method validation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound HPLC Analysis.

Stability-Indicating Method Development

A stability-indicating method is crucial in drug development to ensure that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products. The following diagram shows the logical relationship in developing such a method.

Caption: Stability-Indicating Method Development Logic.

Conclusion

The proposed RP-HPLC method provides a robust framework for the quantitative analysis of this compound. By following the detailed protocol and validating the method according to the principles of a stability-indicating assay, researchers and drug development professionals can achieve reliable and accurate results for quality control and stability assessment of this compound. Further optimization may be required to adapt the method for specific sample matrices or to enhance sensitivity.

Application Notes & Protocols: Mass Spectrometric Identification and Quantification of D-Methionyl-D-Methionine (D-Met-Met)

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-amino acid containing peptides are of increasing interest in various fields, including drug development, due to their potential for increased stability against enzymatic degradation compared to their L-counterparts. The accurate identification and quantification of these peptides, such as D-Methionyl-D-Methionine (D-Met-Met), are crucial for understanding their pharmacokinetic and pharmacodynamic properties. Mass spectrometry (MS), coupled with liquid chromatography (LC), offers a powerful analytical platform for the sensitive and specific analysis of this compound in complex biological matrices.

These application notes provide an overview of the key mass spectrometry techniques and detailed protocols for the identification and quantification of this compound.

Mass Spectrometry Techniques for this compound Analysis

Several mass spectrometry-based techniques can be employed for the analysis of this compound. The choice of technique depends on the specific research question, required sensitivity, and the complexity of the sample.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique for peptide quantification. It involves the separation of the analyte by LC followed by its detection using a mass spectrometer. The precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are monitored for quantification, providing high selectivity and sensitivity.

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide high mass accuracy and resolution. This allows for the confident identification of this compound based on its accurate mass and isotopic pattern, and can aid in differentiating it from isobaric interferences.

-

Selected Reaction Monitoring (SRM): SRM is a targeted quantification technique performed on a triple quadrupole mass spectrometer. It offers the highest sensitivity and selectivity for quantifying known analytes like this compound by monitoring specific precursor-to-product ion transitions.[1][2] This method is ideal for pharmacokinetic studies and bioanalysis.

-

Data-Independent Acquisition (DIA): DIA is an emerging technique that systematically fragments all ions within a specified mass range.[3] This allows for the retrospective analysis of data for the presence of this compound and other analytes without prior knowledge of their presence.[3]

Experimental Workflow

The general workflow for the analysis of this compound involves sample preparation, LC-MS/MS analysis, and data processing.

Caption: General experimental workflow for this compound analysis.

Detailed Experimental Protocols

1. Sample Preparation from Biological Matrices (e.g., Plasma)

Proper sample preparation is critical for accurate and reproducible MS analysis.[4] The goal is to extract this compound from the matrix while removing interfering substances like proteins, salts, and lipids.[5]

Materials:

-

Plasma sample containing this compound

-

Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

-

Acetonitrile (ACN), HPLC grade[5]

-

Formic acid (FA), LC-MS grade

-

Protein precipitation solution: Acetonitrile with 0.1% Formic Acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Vortex mixer

Protocol:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of internal standard solution. Vortex briefly.

-

Add 300 µL of cold protein precipitation solution to the plasma sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

For further cleanup and concentration, perform Solid Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with 1 mL of 5% methanol in water to remove salts. d. Elute the this compound and IS with 1 mL of 80% acetonitrile in water.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

SRM Transitions: (To be determined by infusion of a standard solution)

-

This compound: Precursor m/z -> Product m/z (Collision Energy in eV)

-

Internal Standard: Precursor m/z -> Product m/z (Collision Energy in eV)

-

3. Data Analysis and Quantification

-

Identification: The identification of this compound is confirmed by matching the retention time and the ratio of the quantifier and qualifier SRM transitions to that of a pure standard.

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of this compound in the unknown samples is then determined from this curve.

Quantitative Data Summary

The following tables represent typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in a biological matrix.

Table 1: Method Performance Characteristics

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | < 15 | 85 - 115 |

This compound Fragmentation Pathway

Understanding the fragmentation of this compound is essential for developing a specific and sensitive SRM method. In positive ion mode, the peptide will be protonated, primarily at the N-terminal amine. Collision-induced dissociation (CID) will lead to cleavage of the peptide bond, generating b- and y-type fragment ions.

Caption: Simplified fragmentation of protonated this compound.

Conclusion

The methods described in these application notes provide a robust framework for the reliable identification and quantification of this compound using LC-MS/MS. Proper sample preparation and method optimization are crucial for achieving high sensitivity, specificity, and accuracy. These protocols can be adapted and validated for various biological matrices and are suitable for applications in drug metabolism, pharmacokinetics, and biomarker discovery.

References

- 1. "Absolute Quantitation of Met Using mass Spectrometry for Clinical Appl" by Daniel V. T. Catenacci, Wei-Li Liao et al. [digitalcommons.cedarville.edu]

- 2. Absolute Quantitation of Met Using Mass Spectrometry for Clinical Application: Assay Precision, Stability, and Correlation with MET Gene Amplification in FFPE Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Data-Independent Acquisition Mass Spectrometry as a Tool for Metaproteomics: Interlaboratory Comparison Using a Model Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. massspec.unm.edu [massspec.unm.edu]

Application Notes and Protocols for D-Met-Met in Animal Nutrition and Growth Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-methionyl-D-methionine (D-Met-Met) and related methionine sources in animal nutrition. The included protocols offer detailed methodologies for conducting growth performance trials and related analyses.

Introduction to Methionine in Animal Nutrition

Methionine is an essential sulfur-containing amino acid critical for protein synthesis, metabolism, and immune function in animals.[1][2] As it cannot be synthesized by monogastric animals, it must be supplied through their diet.[1][3] In typical corn-soybean-based feeds, methionine is often the first limiting amino acid, especially for poultry and swine.[1][4] Supplementation is therefore a standard practice to ensure optimal growth, feed efficiency, and overall health.[1][4]

Methionine exists in two isomers: L-methionine and D-methionine. The L-form is the biologically active isomer directly used by animals for protein synthesis.[5] Commercially available synthetic methionine is often produced as a racemic mixture of both forms, known as DL-methionine.[5][6] The D-isomer can be efficiently converted into L-methionine by the animal's enzymatic machinery, making DL-methionine a highly bioavailable source.[6]

This compound, or DL-methionyl-DL-methionine, is a dipeptide of DL-methionine. This form offers specific advantages, particularly in aquaculture. Due to its lower water solubility, this compound minimizes the leaching of methionine into the water, ensuring greater availability to aquatic species like shrimp and fish.[7] In the animal's digestive system, this dipeptide is cleaved to release DL-methionine, which is then absorbed and utilized.[7]

Quantitative Data from Growth Studies

The efficacy of methionine supplementation is typically measured by improvements in key growth performance indicators such as Average Daily Gain (ADG) and Feed Conversion Ratio (FCR). Below are summarized data from various studies on poultry, swine, and aquaculture.